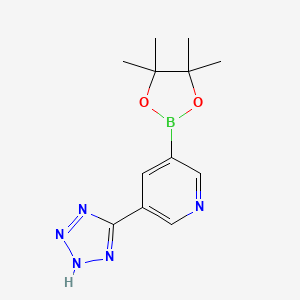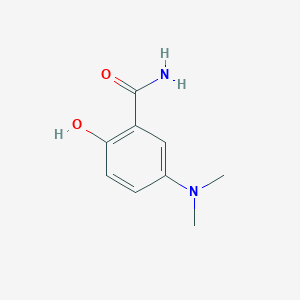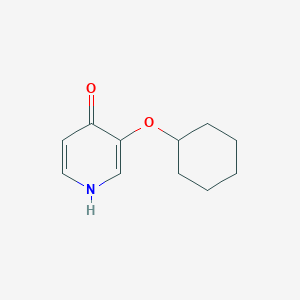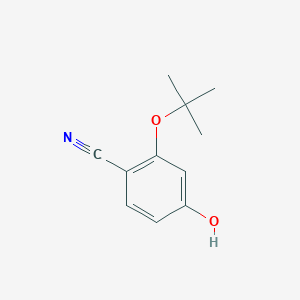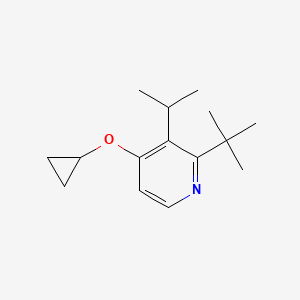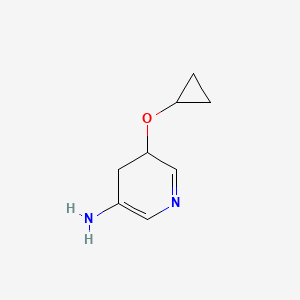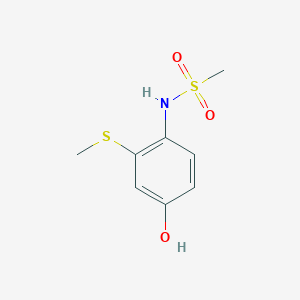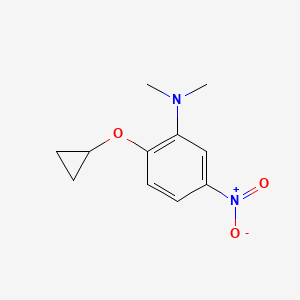
2-Cyclopropoxy-N,N-dimethyl-5-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-N,N-dimethyl-5-nitroaniline is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.243 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a nitro group attached to an aniline ring. It is commonly used in research and development due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 2-cyclopropoxyaniline using nitric acid under controlled conditions to introduce the nitro group at the 5-position . The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Cyclopropoxy-N,N-dimethyl-5-nitroaniline may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Reduction: The compound can be reduced to form 2-Cyclopropoxy-N,N-dimethyl-5-aminoaniline using reducing agents such as iron powder and hydrochloric acid.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst, sodium borohydride.
Reduction: Iron powder, hydrochloric acid.
Substitution: Chlorine, bromine, Lewis acid catalyst.
Major Products Formed:
Reduction: 2-Cyclopropoxy-N,N-dimethyl-5-aminoaniline.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-N,N-dimethyl-5-nitroaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-N,N-dimethyl-5-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
- 2-Cyclopropoxy-N,N-dimethyl-2-nitroaniline
- 2-Cyclopropoxy-N,N-dimethyl-4-nitroaniline
- 2-Cyclopropoxy-N,N-dimethyl-6-nitroaniline
Comparison: 2-Cyclopropoxy-N,N-dimethyl-5-nitroaniline is unique due to the specific positioning of the nitro group at the 5-position on the aniline ring. This positioning can influence the compound’s reactivity and biological activity compared to its isomers. For example, the 2-nitro and 4-nitro isomers may exhibit different chemical and biological properties due to variations in electronic and steric effects .
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-cyclopropyloxy-N,N-dimethyl-5-nitroaniline |
InChI |
InChI=1S/C11H14N2O3/c1-12(2)10-7-8(13(14)15)3-6-11(10)16-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
InChI-Schlüssel |
XUUVWRHFJQSRIB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


